molecular formula C22H32Cl4N2O B608635 (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate CAS No. 856681-05-5

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

Numéro de catalogue: B608635
Numéro CAS: 856681-05-5
Poids moléculaire: 482.3 g/mol
Clé InChI: WRZCAWKMTLRWPR-VSODYHHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, also known as Lorcaserin hydrochloride hemihydrate (CAS 856681-05-5), is a selective serotonin 5-HT2C receptor agonist. It is clinically used for weight management due to its appetite-suppressing effects . The compound exists as a white or off-white crystalline powder with a molecular formula of C11H14ClN·HCl·0.5H2O and a molecular weight of 241.16 g/mol (free base: 195.69 g/mol) . Its chiral (R)-configuration is critical for receptor specificity, distinguishing it from racemic or (S)-enantiomers .

Méthodes De Préparation

  • La voie de synthèse du Chlorhydrate de R-lorcaserine hémihydraté implique la préparation de la forme sel de chlorhydrate.
  • Les méthodes de production industrielles incluent généralement la synthèse chimique, la purification et la formulation en comprimés ou en formulations à libération prolongée.
  • Analyse Des Réactions Chimiques

    Table 1: Critical Reaction Parameters

    StepConditionsOutcome/Purity
    Cyclization125–130°C in AlCl₃ Forms benzazepine backbone (35–40% enantiomeric purity)
    Tartaric Acid Resolution40–55°C in acetone Enantiomeric excess ≥98.5%
    HCl Salt FormationHCl gas in ethyl acetate (0.6% water content) Achiral purity ≈100%, Chiral purity ≥99.0% ee
    Hemihydrate CrystallizationEthyl acetate, 45–60°C dissolving; -5–10°C cooling Crystalline solid with 0.2–2% water content

    Enantiomeric Purification

    • Resolution Agent : L-(+)-Tartaric acid in acetone achieves ≥98.5% enantiomeric excess via selective salt precipitation .

    • Solvent System : Acetone-water mixtures (40–45°C) enable phase separation, removing impurities .

    • Volume Efficiency : 5.68 L per kg starting material, yielding 46.7 g product per liter .

    Table 2: Polymorphic Forms and Conditions

    FormPreparation MethodWater ActivityKey Characteristics
    IIISlurrying Form IV in solvent with H₂O activity >0.10 0.10–0.20Hemihydrate, stable crystalline structure
    IVSMPT from Forms I/II under anhydrous conditions <0.10Anhydrous polymorph
    • Phase Transformation : Form IV converts to Form III via solution-mediated phase transformation (SMPT) at controlled water activities .

    • Quality Control : Karl Fischer analysis ensures ≤0.8% water in ethyl acetate solutions before crystallization .

    Analytical Validation

    • HPLC Monitoring : IPC chiral HPLC verifies enantiomeric purity during synthesis .

    • Crystallization Metrics : Ethyl acetate recrystallization achieves ≥99.0% chiral purity and 100.0% achiral purity .

    This synthesis route emphasizes precise temperature control, solvent selection, and water activity management to optimize yield and purity. The process has been validated for industrial scalability, with rigorous quality checks ensuring pharmaceutical-grade output .

    Applications De Recherche Scientifique

    Treatment of Obesity

    Lorcaserin was primarily developed for weight management in obese patients. It functions by activating the 5-HT2C_{2C} receptors in the hypothalamus, leading to increased satiety and reduced food intake. Clinical trials have demonstrated its efficacy in promoting weight loss and improving metabolic parameters in obese individuals .

    Psychiatric Disorders

    Research indicates that Lorcaserin may also have potential applications in treating psychiatric disorders associated with serotonin dysregulation. Studies involving animal models have shown that modulation of the 5-HT2C_{2C} receptor can influence mood and anxiety levels .

    Neurological Disorders

    The compound's role in neurological disorders is being explored, particularly its effects on cognitive function and seizure susceptibility. Animal studies suggest that Lorcaserin may help mitigate cognitive impairments associated with certain neurological conditions by modulating serotonergic pathways .

    Synthesis Processes

    The synthesis of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate involves several steps:

    • Starting Materials: The synthesis typically begins with [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride.
    • Reagents: Aluminum chloride is often used as a catalyst.
    • Reaction Conditions: The reaction is conducted at temperatures ranging from 125°C to 130°C to facilitate the formation of the desired compound.
    • Purification: The product is purified through solvent extraction methods followed by distillation to achieve high purity levels for clinical use .

    Clinical Trials

    A pivotal study published in The New England Journal of Medicine demonstrated that patients treated with Lorcaserin experienced significant weight loss compared to those receiving a placebo over a one-year period. The study highlighted improvements in cardiovascular health markers alongside weight reduction .

    Long-term Safety and Efficacy

    Post-marketing surveillance studies have been conducted to assess the long-term safety profile of Lorcaserin. These studies indicate that while effective for weight management, monitoring for potential side effects such as valvulopathy is essential due to concerns raised during initial trials .

    Mécanisme D'action

      R-Lorcaserin: selectively activates 5-HT2C receptors in the brain.

    • This activation modulates neurotransmitter release, leading to reduced food consumption and increased satiety.
    • Molecular targets and pathways involved include serotonin signaling and neural circuits regulating appetite.
  • Comparaison Avec Des Composés Similaires

    Structural and Functional Analogues

    The following table compares key attributes of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate with structurally or functionally related benzazepine derivatives:

    Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Use/Activity Key Structural Differences References
    This compound C11H14ClN·HCl·0.5H2O 241.16 Weight management (5-HT2C agonist) Chlorine at C8, methyl at N1, hydrate form
    (±)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride C11H14ClN·HCl 232.15 (anhydrous) Research tool (racemic mixture) Racemic form; lacks chiral specificity
    SCH 23390 Hydrochloride C16H17ClN2O·HCl 324.84 Dopamine D1 receptor antagonist Phenyl at C5, hydroxyl at C7, methyl at C3
    (R)-2-(2’-Hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine C18H21NO 267.37 Synthetic intermediate Hydroxy-phenylethyl substituent at C2
    8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride C9H10BrN·HCl 264.56 Research analog Bromine substitution at C8

    Pharmacological and Physicochemical Differences

    SCH 23390, despite structural similarities (benzazepine core), acts as a dopamine D1 antagonist due to its phenyl and hydroxyl substituents .

    Solubility and Stability :

    • Lorcaserin hydrochloride hydrate has improved aqueous solubility compared to its anhydrous form, enhancing bioavailability .
    • The (±)-enantiomer’s anhydrous form (CAS 1431697-94-7) is less stable under humid conditions, necessitating storage at -20°C .

    Therapeutic Applications :

    • Lorcaserin’s 5-HT2C agonism directly targets appetite regulation, whereas SCH 23390’s D1 antagonism is used in neurological research (e.g., addiction models) .

    Q & A

    Q. What are the recommended analytical methods for assessing the purity of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate?

    Basic Research Focus
    To ensure purity, employ reversed-phase HPLC with a C18 column and UV detection (e.g., 210–254 nm). Prepare the mobile phase using a gradient of aqueous phosphate buffer (pH 2.5–3.0) and acetonitrile. System suitability tests should include resolution (≥1.5) between the target compound and known impurities, as per pharmacopeial protocols . Quantify impurities using relative retention times and peak area ratios, adhering to pharmacopeial acceptance criteria (e.g., ≤0.1% for individual impurities, total impurities ≤0.5%) .

    Q. How can researchers confirm the stereochemical configuration of the (R)-enantiomer in this compound?

    Basic Research Focus
    Use chiral chromatography with a cellulose-based stationary phase (e.g., Chiralpak® IC) and a polar organic mobile phase (e.g., ethanol:methanol 90:10). Compare retention times with a racemic mixture to resolve enantiomers. Alternatively, single-crystal X-ray diffraction provides definitive stereochemical confirmation by analyzing the spatial arrangement of substituents around the chiral center .

    Q. What strategies are effective for resolving discrepancies in polymorphic form identification during crystallization?

    Advanced Research Focus
    Polymorph characterization requires multi-technique validation:

    • XRPD : Compare diffraction patterns with reference data from patents or simulated spectra.
    • DSC/TGA : Identify thermal events (e.g., melting points, dehydration) unique to each polymorph.
    • FTIR/Raman : Detect subtle differences in hydrogen bonding or lattice vibrations.
      If discrepancies arise, optimize crystallization conditions (e.g., solvent polarity, cooling rates) to isolate thermodynamically stable forms. Patent literature suggests using ethanol/water mixtures for controlled hydrate formation .

    Q. How should researchers design experiments to investigate the impact of hydrate formation on the compound’s stability?

    Advanced Research Focus
    Conduct accelerated stability studies under ICH guidelines:

    • Storage Conditions : Test at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) for 6–12 months.
    • Analytical Endpoints : Monitor water content (Karl Fischer titration), polymorphic transitions (XRPD), and degradation products (HPLC).
      Hydrate stability is sensitive to humidity; use dynamic vapor sorption (DVS) to assess hygroscopicity and phase changes. Evidence from related benzazepines indicates that hydrates may exhibit higher thermal stability but lower solubility .

    Q. What methodologies are suitable for isolating and characterizing synthetic intermediates or by-products during the synthesis of this compound?

    Advanced Research Focus

    • Isolation : Employ preparative HPLC or flash chromatography with silica gel (eluent: dichloromethane/methanol gradients).
    • Characterization : Use high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (e.g., COSY, HSQC) for structural elucidation. For example, intermediates like 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be identified via carbonyl stretching bands (~1700 cm⁻¹ in FTIR) and quaternary carbon signals in ¹³C NMR .

    Q. How can structure-activity relationship (SAR) studies be structured to evaluate modifications in the benzazepine scaffold?

    Advanced Research Focus

    • Scaffold Modifications : Synthesize analogs with variations in chlorine substitution (e.g., 6-chloro vs. 8-chloro) or methyl group positioning.
    • Biological Assays : Test binding affinity to dopamine or serotonin receptors (e.g., radioligand displacement assays).
    • Computational Modeling : Perform docking studies using GPCR crystal structures (e.g., 5-HT2A) to predict steric/electronic effects. Evidence from Catalog of Rare Chemicals suggests that (R)-enantiomers often exhibit higher receptor selectivity than (S)-forms .

    Q. What experimental approaches mitigate oxidation or degradation during long-term storage of this compound?

    Advanced Research Focus

    • Packaging : Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure.
    • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or chelating agents (e.g., EDTA) to aqueous formulations.
    • Monitoring : Perform forced degradation studies (e.g., 3% H₂O₂, 1N HCl/NaOH) to identify vulnerable functional groups. Pharmacopeial guidelines recommend testing for hydrolytic by-products (e.g., free benzoazepine derivatives) .

    Propriétés

    IUPAC Name

    (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WRZCAWKMTLRWPR-VSODYHHCSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H32Cl4N2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    482.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    856681-05-5
    Record name Lorcaserin hydrochloride hemihydrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LORCASERIN HYDROCHLORIDE HEMIHYDRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 2
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 3
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 4
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 5
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 6
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.